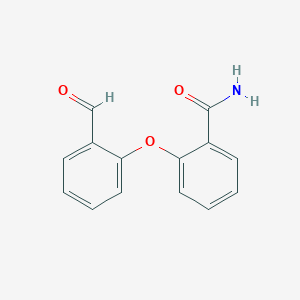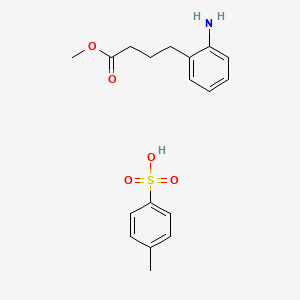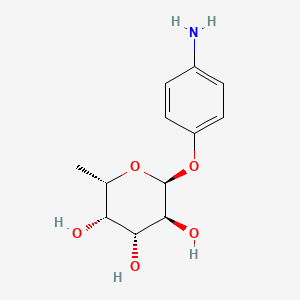
4-aminophenyl alpha-L-fucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminophenyl alpha-L-fucoside is a chemical compound that belongs to the class of alpha-L-fucosides. These compounds are characterized by the presence of an alpha-L-fucose moiety linked to another molecule. In this case, the fucose is linked to a 4-aminophenyl group. Alpha-L-fucosides are known for their roles in various biological processes, including cell-cell recognition and signaling .
Métodos De Preparación
The synthesis of 4-aminophenyl alpha-L-fucoside can be achieved through several methods. One common approach involves the enzymatic synthesis using alpha-L-fucosidases. These enzymes catalyze the transfer of fucosyl residues to acceptor molecules, such as 4-aminophenyl groups . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of both the enzyme and the product.
Industrial production methods for this compound may involve chemical synthesis routes. These routes often include the protection of functional groups, glycosylation reactions, and subsequent deprotection steps. The choice of solvents, catalysts, and protecting groups can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
4-aminophenyl alpha-L-fucoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-aminophenyl alpha-L-fucoside has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-aminophenyl alpha-L-fucoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fucose moiety can bind to fucose-specific lectins, influencing cell signaling pathways. Additionally, the amino group can form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparación Con Compuestos Similares
4-aminophenyl alpha-L-fucoside can be compared with other alpha-L-fucosides, such as:
4-nitrophenyl alpha-L-fucoside: This compound has a nitro group instead of an amino group, which affects its reactivity and applications.
2-naphthyl alpha-L-fucoside: The naphthyl group provides different steric and electronic properties compared to the phenyl group.
Quercetin 3-O-alpha-L-fucopyranoside: This compound is a natural product with a fucose moiety linked to quercetin, a flavonoid.
The uniqueness of this compound lies in its amino group, which allows for specific interactions and modifications that are not possible with other alpha-L-fucosides.
Propiedades
Número CAS |
42935-25-1 |
|---|---|
Fórmula molecular |
C12H17NO5 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12-/m0/s1 |
Clave InChI |
CITVZWPAGDTXQI-SQKFTNEHSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




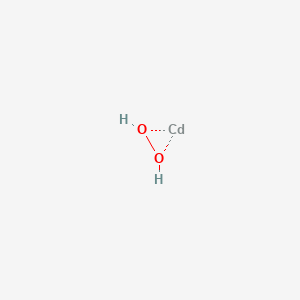

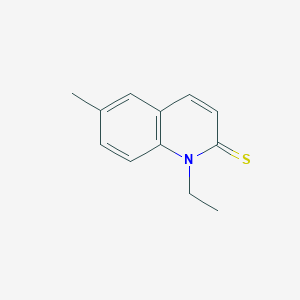


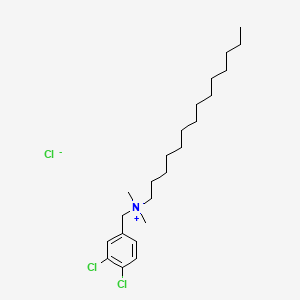
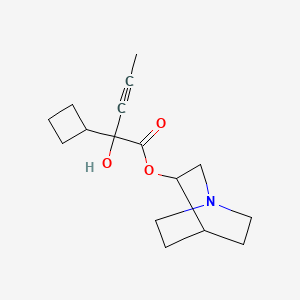


![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
